

Comparative Toxicity of Chloroaniline Isomers: A Review of Preclinical Data

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Compound of Interest

Compound Name: NSC-41589

Cat. No.: B1680221

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A detailed comparison of the toxicological profiles of ortho- and meta-chloroaniline, with cross-reference to para-chloroaniline, based on subchronic rodent studies.

This guide provides a comparative analysis of the toxicity of two structurally similar aniline compounds, ortho-chloroaniline (o-CA) and meta-chloroaniline (m-CA), drawing upon data from 13-week gavage studies in F344/N rats and B6C3F1 mice. Where available, data for para-chloroaniline (p-CA) is included to provide a broader context of isomer-related toxicity. The primary focus of these studies was to assess hematotoxicity and other systemic effects.

Summary of Key Toxicological Findings

The primary target for all tested chloroaniline isomers is the hematopoietic system in both rats and mice.^[1] The toxic effects manifest as methemoglobinemia, Heinz body formation, and subsequent responsive changes in hematopoietic tissues. Generally, p-chloroaniline is the most potent of the three isomers, followed by m-chloroaniline, and then o-chloroaniline.^[1] Rats consistently show greater sensitivity to the toxic effects of these compounds compared to mice.^[1]

Clinical Observations

Across the studies, transient clinical signs of toxicity were observed, particularly at higher doses (80 and 160 mg/kg). In rats, a bluish discoloration (cyanosis) of the genital and footpad regions was noted, while mice exhibited ataxia and tremors.^{[1][2][3]} No treatment-related

mortalities were reported for o-CA or p-CA.[1] For m-CA, the death of one female rat at the highest dose was potentially linked to methemoglobinemia.[1]

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from the comparative subchronic toxicity studies.

Table 1: Comparative Hematological Effects in Rats and Mice (93-Day Gavage Study)

Parameter	Species	o-Chloroaniline	m-Chloroaniline	p-Chloroaniline
Methemoglobin Formation	Rats & Mice	Dose-related increase	Dose-related increase	Most potent inducer
Heinz Body Formation	Rats & Mice	Present	Present	Significant formation
Hemoglobin	Rats & Mice	Decreased	Decreased	Significant decrease
Hematocrit	Rats & Mice	Decreased	Decreased	Significant decrease
Red Blood Cell Count	Rats & Mice	Decreased	Decreased	Significant decrease
Spleen Weight	Rats & Mice	Increased	Increased	Significant increase

Data compiled from comparative studies of o-, m-, and p-chloroanilines.[1][2][3]

Table 2: Body Weight Changes in Rats and Mice (93-Day Gavage Study)

Species	o-Chloroaniline (160 mg/kg)	m-Chloroaniline (Highest Dose)	p-Chloroaniline (Highest Dose)
Male Rats	Significantly less than control	Significantly less than control	Not specified
Female Mice	Significantly less than control	Not specified	Not specified

Data reflects final mean body weights and weight gains.[\[1\]](#)

Experimental Protocols

The data presented is derived from 13-week comparative subchronic gavage studies.

Test Animals:

- F344/N rats (10 per sex per group)
- B6C3F1 mice (10 per sex per group)

Administration:

- Route: Gavage
- Vehicle: Deionized water
- Dosages (o-CA and m-CA): 0, 10, 20, 40, 80, and 160 mg/kg
- Dosages (p-CA): 0, 5, 10, 20, 40, and 80 mg/kg for rats; 0, 7.5, 15, 30, 60, and 120 mg/kg for mice
- Duration: 13 weeks

Clinical Pathology:

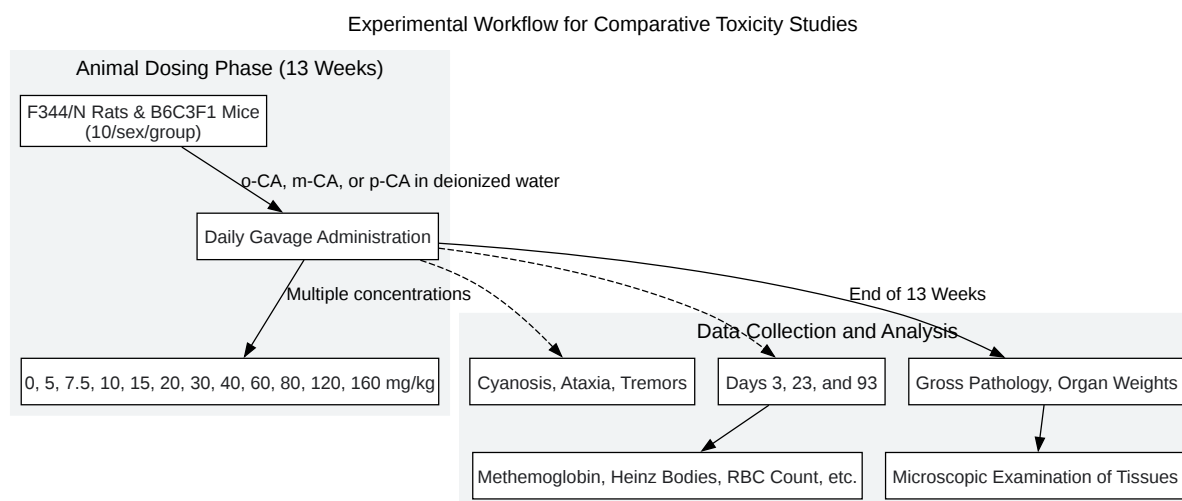
- Blood samples were collected from rats at 3 and 23 days, and from both rats and mice at the study termination (Day 93).[\[2\]](#)[\[3\]](#)

- Parameters evaluated included methemoglobin, Heinz bodies, hemoglobin, hematocrit, and red blood cell count.

Pathology:

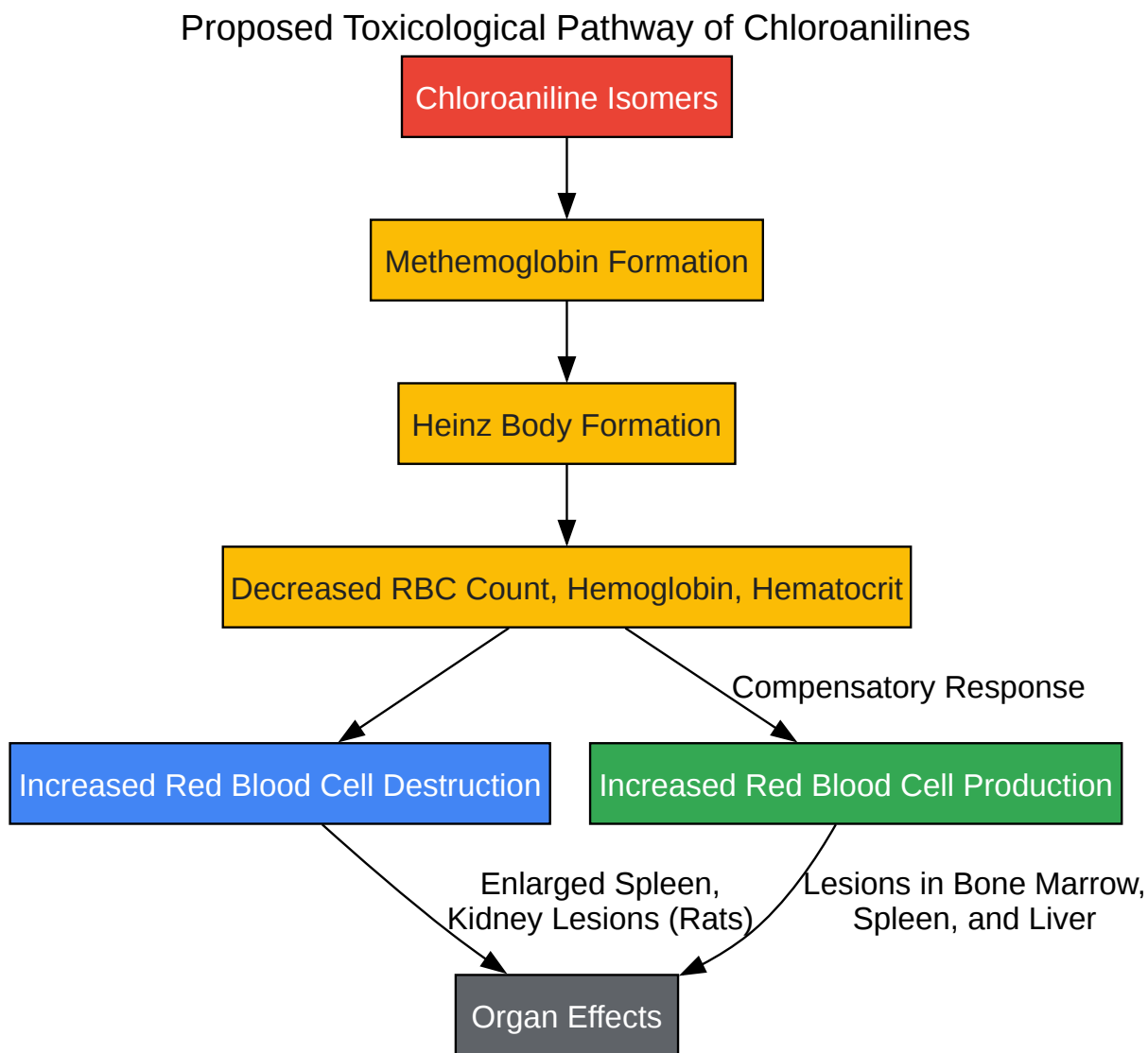
- Gross necropsy was performed at the end of the study.
- Organ weights, particularly the spleen, were recorded.
- Microscopic examination of hematopoietic tissues (bone marrow, spleen, liver) and kidneys was conducted.

Visualized Pathways and Workflows



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Caption: Workflow of the 13-week subchronic gavage toxicity studies.



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References

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